Pemigatinib

Catalog No.
S538936
CAS No.
1513857-77-6
M.F
C24H27F2N5O4
M. Wt
487.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pemigatinib

CAS Number

1513857-77-6

Product Name

Pemigatinib

IUPAC Name

11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(morpholin-4-ylmethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one

Molecular Formula

C24H27F2N5O4

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28)

InChI Key

HCDMJFOHIXMBOV-UHFFFAOYSA-N

SMILES

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5

solubility

Soluble in DMSO

Synonyms

Pemigatinib; INCB054828; INCB-054828; INCB 054828; INCB54828; INCB 54828; INCB-54828

Canonical SMILES

CCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5

The exact mass of the compound Pemigatinib is 487.2031 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pemigatinib is a highly potent, orally active, and reversible ATP-competitive inhibitor selectively targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. Characterized by its distinct tricyclic morpholine-based scaffold, it demonstrates sub-nanomolar affinity for FGFR1-3 while deliberately sparing FGFR4. In procurement and material selection, pemigatinib is prioritized for its quantifiable chemical stability under forced degradation conditions (acid, base, and oxidative stress) and its strictly defined kinase selectivity profile. These properties make it a critical benchmark compound for in vitro oncological modeling, structural biology assays, and the development of next-generation covalent kinase inhibitors [1].

Substituting pemigatinib with other in-class FGFR inhibitors fundamentally alters assay kinetics, off-target toxicity profiles, and structural binding dynamics. Utilizing a pan-FGFR inhibitor such as erdafitinib introduces significant FGFR4-mediated activity, which confounds pathway-specific readouts and increases gastrointestinal or hepatic toxicity markers in preclinical in vivo models. Conversely, substituting with a third-generation inhibitor like futibatinib shifts the mechanism from reversible ATP-competitive binding to irreversible covalent binding at the cysteine residue. This kinetic shift negates the utility of the assay for standard competitive displacement screening and alters the baseline response to gatekeeper mutations (e.g., V565F). Consequently, for workflows requiring reversible, highly selective FGFR1-3 inhibition without FGFR4 interference, pemigatinib cannot be interchanged with these alternatives[1].

Kinase Selectivity and FGFR4 Sparing Profile

Pemigatinib exhibits strict selectivity for FGFR1, 2, and 3, with a deliberate reduction in FGFR4 affinity to minimize off-target toxicities. Quantitative profiling shows pemigatinib inhibits FGFR1, 2, and 3 with IC50 values of 0.4 nM, 0.5 nM, and 1.2 nM, respectively, but requires 30 nM to inhibit FGFR4 (a ~75-fold selectivity window). In contrast, the pan-FGFR inhibitor erdafitinib displays near-equipotent inhibition across all four receptors, with IC50 values of 1.2, 2.5, 3.0, and 5.7 nM, respectively. This lack of FGFR4 selectivity in erdafitinib leads to confounding pathway activation in highly sensitive assays [1].

Evidence DimensionFGFR1 vs FGFR4 IC50 Selectivity Ratio
Target Compound DataPemigatinib: FGFR1 IC50 = 0.4 nM; FGFR4 IC50 = 30 nM (~75x selectivity)
Comparator Or BaselineErdafitinib: FGFR1 IC50 = 1.2 nM; FGFR4 IC50 = 5.7 nM (~4.7x selectivity)
Quantified DifferencePemigatinib provides a 15-fold greater selectivity margin for FGFR1-3 over FGFR4 compared to erdafitinib.
ConditionsIn vitro radiometric kinase activity inhibition assay

Procuring pemigatinib ensures clean, FGFR1-3 specific signaling data without the confounding FGFR4-mediated toxicities inherent to pan-FGFR inhibitors.

Structural Binding Affinity and Hinge Region Engagement

The molecular architecture of pemigatinib provides a distinct target engagement profile compared to structurally different analogs. Crystallographic and binding analyses reveal that pemigatinib's tricyclic scaffold forms two robust hydrogen bonds with amino acid residues in the FGFR1 hinge region. In contrast, the quinoxaline core of erdafitinib forms only a single hydrogen bond in this critical hydrophobic pocket. This structural advantage translates directly to potency, with pemigatinib achieving an FGFR1 IC50 of 0.2 to 0.4 nM, compared to 1.2 nM for erdafitinib[1].

Evidence DimensionHinge region hydrogen bonding and FGFR1 IC50
Target Compound DataPemigatinib: 2 hydrogen bonds; FGFR1 IC50 = 0.2 - 0.4 nM
Comparator Or BaselineErdafitinib: 1 hydrogen bond; FGFR1 IC50 = 1.2 nM
Quantified DifferencePemigatinib exhibits 3- to 6-fold higher potency driven by a 100% increase in hinge-region hydrogen bond formation.
ConditionsX-ray crystallography and isolated FGFR1 kinase assay

The tighter binding affinity makes pemigatinib the preferred choice for high-stringency competitive binding assays and structural co-crystallization studies.

Baseline Modeling for Acquired Gatekeeper Resistance

In mainstream industrial and laboratory workflows evaluating next-generation oncology drugs, pemigatinib serves as the definitive reversible baseline to model acquired resistance. Because it relies on ATP-competitive binding, pemigatinib reproducibly loses efficacy against FGFR2 gatekeeper mutations (e.g., V565F/L), exhibiting an IC50 > 300 nM. By comparison, irreversible covalent inhibitors like futibatinib retain activity against these mutants (IC50 ~1-3 nM). Procuring pemigatinib allows researchers to establish a highly reproducible baseline of resistance, which is a mandatory workflow step to validate the overcoming efficacy of experimental covalent compounds[1].

Evidence DimensionIC50 against FGFR2 V565F/L gatekeeper mutations
Target Compound DataPemigatinib: IC50 > 300 nM (susceptible to resistance)
Comparator Or BaselineFutibatinib: IC50 ~1-3 nM (retains activity)
Quantified DifferencePemigatinib provides the >100-fold activity drop necessary to model standard clinical resistance, which futibatinib bypasses.
ConditionsCell viability assays in Ba/F3 or HeLa cell models expressing mutant FGFR2

Pemigatinib is essential as a negative control and resistance baseline in screening pipelines designed to discover novel mutation-resistant covalent kinase inhibitors.

Formulation Stability Under Forced Degradation

For complex preclinical formulations, the formulation compatibility and processability of the active pharmaceutical ingredient are paramount. Pemigatinib demonstrates robust structural integrity under forced degradation conditions, resisting hydrolysis or oxidation when exposed to acidic, basic, and oxidative stress in aqueous solutions. Coupled with a maximum DMSO solubility of approximately 40 mg/mL (82 mM), pemigatinib outperforms many baseline kinase inhibitors that rapidly degrade in aqueous environments. This high processability ensures batch-to-batch reproducibility across extended assay timelines and complex formulation workflows [1].

Evidence DimensionAqueous stability under forced degradation (acid/base/oxidant)
Target Compound DataPemigatinib: Quantifiable stability with no major degradation products; high DMSO solubility (40 mg/mL)
Comparator Or BaselineStandard early-stage kinase inhibitors: Prone to rapid hydrolysis or oxidative degradation
Quantified DifferencePemigatinib guarantees extended shelf-life and formulation viability in stressed aqueous environments compared to unstable baseline analogs.
ConditionsForced degradation studies (acid, base, oxidant in aqueous solution) per EMA assessment protocols

High chemical stability reduces batch-to-batch variability and prevents compound degradation during the preparation of complex in vivo dosing vehicles.

High-Selectivity FGFR1-3 Pathway Elucidation

Due to its ~75-fold selectivity margin for FGFR1-3 over FGFR4, pemigatinib is the preferred procurement choice for in vitro assays where FGFR4-mediated signaling or off-target gastrointestinal/hepatic toxicities must be strictly excluded. It allows researchers to isolate FGFR1-3 specific responses without the confounding variables introduced by pan-FGFR inhibitors like erdafitinib [1].

Standardized Baseline for Covalent Inhibitor Screening

Pemigatinib’s susceptibility to FGFR2 gatekeeper mutations (such as V565F) makes it an indispensable reversible control compound. Laboratories developing third-generation irreversible inhibitors (e.g., futibatinib analogs) procure pemigatinib to establish the baseline resistance profile in Ba/F3 or HeLa mutant cell lines, validating the efficacy of new covalent binding mechanisms [2].

Structural Biology and Co-Crystallization Studies

The distinct tricyclic scaffold of pemigatinib, which forms dual hydrogen bonds in the kinase hinge region, makes it an excellent high-affinity ligand for X-ray crystallography and structural modeling. It is utilized to map the hydrophobic pockets of FGFR1-3 and to design next-generation compounds with enhanced target engagement [3].

Long-Term Preclinical In Vivo Dosing

Supported by its excellent stability under forced acidic, basic, and oxidative degradation, alongside high DMSO solubility, pemigatinib is highly suited for extended in vivo pharmacokinetic and pharmacodynamic studies. Its robust processability ensures that dosing formulations remain stable and reproducible over the course of multi-week animal models [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

487.20311068 g/mol

Monoisotopic Mass

487.20311068 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y6BX7BL23K

Drug Indication

Pemigatinib is indicated for the treatment of unresectable locally advanced or metastatic cholangiocarcinoma in previously-treated adult patients with a fibroblast growth factor receptor 2 (FGFR2) fusion or other rearrangement as detected by an FDA-approved test. It is also indicated for the treatment of adults with relapsed or refractory myeloid/lymphoid neoplasms (MLNs) with FGFR1 rearrangement.
Pemazyre monotherapy is indicated for the treatment of adults with locally advanced or metastatic cholangiocarcinoma with a fibroblast growth factor receptor 2 (FGFR2) fusion or rearrangement that have progressed  after at least one prior line of systemic therapy.
Treatment of myeloid/lymphoid neoplasms with eosinophilia and gene rearrangement
Treatment of cholangiocarcinoma, Treatment of urothelial carcinoma

Livertox Summary

Pemigatinib is a fibroblast growth factor (FGF) receptor kinase inhibitor that is used to treat unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma, as well as myeloid or lymphoid neoplasms with FGFR rearrangements. Pemigatinib is associated with transient and usually mild-to-moderate elevations in serum aminotransferase levels during therapy, but has not been convincingly linked to cases of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Fibroblast growth factor receptor (FGFR) is a receptor tyrosine kinase involved in activating signalling pathways that promote cell proliferation, survival, and migration, as well as growth arrest and cellular differentiation. The initiation of the FGFR signalling pathway requires the binding of its natural ligand, fibroblast growth factor (FGF). Once FGF binds to the extracellular ligand-binding domain of the receptor, FGFRs dimerize and autophosphorylate the tyrosine residue in the intracellular tyrosine-kinase domain, leading to the activation of the tyrosine kinase. Downstream cascades involve phosphorylation of multiple intracellular signalling proteins, such as phosphatidylinositol 3 kinase (PI3K)-AKT and RAS/mitogen-activated protein kinase (MAPK), and phospholipase Cγ, which activates the protein kinase C pathway. FGFR-mediated pathway ultimately promotes cell growth, differentiation, survival, angiogenesis, and organogenesis, depending on cell type. Expressed in different isoforms in various tissues and cell lines, FGFRs are not constitutively active in normal cells. However, FGFR1, FGFR2, or FGFR3 alterations in certain tumours can lead to constitutive FGFR activation and aberrant FGFR signalling, supporting the proliferation and survival of malignant cells. Pemigatinib inhibits FGFR1, FGFR2, and FGFR3, blocking their signalling pathways and decreasing cell viability in cancer cell lines with activating FGFR amplification and fusions that resulted in constitutive activation of FGFR signalling. Genetic alterations in FGFR1, FGFR2, and FGFR3 (such as amplification, missense, or fusion mutations in the coding region) leading to constitutive activation of FGFR signalling pathways are observed in various tumours. However, alterations in FGFR genes are demonstrated in selected patients and do not always imply oncogene development. Therefore, it is imperative that fusion or rearrangement of FGFRs are demonstrated through tests prior to initiation of drug therapy.

Absorption Distribution and Excretion

Following administration of a single oral dose of 13.5 mg pemigatinib, the median Tmax was 1.13 (0.50-6.00) hours. The steady state was reached within 4 days following repeated once daily dosing, with the median drug accumulation ratio of 1.63 (range 0.63 to 3.28). Steady-state concentration of pemigatinib increased in a dose-proportional manner over the dose range of 1 to 20 mg, which is about 0.07 to 1.5 times the recommended dose. The mean steady-state AUC and Cmax were 2620 nM x h (54% CV) and 236 nM, respectively.
Following oral administration of a single radiolabeled dose of 11 mg pemigatinib, about 82.4% of the dose was recovered in feces. Of this recovered drug, about 1.4% of the dose was unchanged parent compound. About 12.6% of the dose was recovered in urine, where 1% of the dose was unchanged.
The apparent volume of distribution was 235 L (60.8% CV) following a single oral dose of 13.5 mg pemigatinib.
Following administration of a single oral dose of 13.5 mg pemigatinib, the geometric mean apparent clearance (CL/F) was 10.6 L/h (54% CV).

Metabolism Metabolites

Pemigatinib is predominantly metabolized by the CYP3A4 enzyme _in vitro_. Its specific metabolic pathway and resulting metabolites have not yet been characterized.

Wikipedia

Pemigatinib
Gallium_perrhenate

Biological Half Life

Following administration of a single oral dose of 13.5 mg pemigatinib, the geometric mean elimination half-life (t½) of pemigatinib was 15.4 (51.6% CV) hours.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Casadei C, Dizman N, Schepisi G, Cursano MC, Basso U, Santini D, Pal SK, De Giorgi U: Targeted therapies for advanced bladder cancer: new strategies with FGFR inhibitors. Ther Adv Med Oncol. 2019 Nov 25;11:1758835919890285. doi: 10.1177/1758835919890285. eCollection 2019. [PMID:31803255]
Liu PCC, Koblish H, Wu L, Bowman K, Diamond S, DiMatteo D, Zhang Y, Hansbury M, Rupar M, Wen X, Collier P, Feldman P, Klabe R, Burke KA, Soloviev M, Gardiner C, He X, Volgina A, Covington M, Ruggeri B, Wynn R, Burn TC, Scherle P, Yeleswaram S, Yao W, Huber R, Hollis G: INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models. PLoS One. 2020 Apr 21;15(4):e0231877. doi: 10.1371/journal.pone.0231877. eCollection 2020. [PMID:32315352]
Blechacz B: Cholangiocarcinoma: Current Knowledge and New Developments. Gut Liver. 2017 Jan 15;11(1):13-26. doi: 10.5009/gnl15568. [PMID:27928095]
Roskoski R Jr: The role of fibroblast growth factor receptor (FGFR) protein-tyrosine kinase inhibitors in the treatment of cancers including those of the urinary bladder. Pharmacol Res. 2020 Jan;151:104567. doi: 10.1016/j.phrs.2019.104567. Epub 2019 Nov 23. [PMID:31770593]
FDA Approved Drug Products: PEMAZYRE (pemigatinib) tablets, for oral use
FDA Resources for Information | Approved Drugs: FDA grants accelerated approval to pemigatinib for cholangiocarcinoma with an FGFR2 rearrangement or fusion

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